
2-o-Tolyl-4H-isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-o-Tolyl-4H-isoquinoline-1,3-dione” is a nitrogen-containing heterocyclic compound with a fused isoquinoline and maleimide structure. It has a molecular formula of C16H13NO2 .
Molecular Structure Analysis
The molecular structure of “2-o-Tolyl-4H-isoquinoline-1,3-dione” consists of a fused isoquinoline and maleimide structure. The molecular weight is 251.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-o-Tolyl-4H-isoquinoline-1,3-dione” include a molecular formula of C16H13NO2 and a molecular weight of 251.28 .Scientific Research Applications
Proteomics Research
“2-o-Tolyl-4H-isoquinoline-1,3-dione” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior, interactions, and functions.
Synthesis of New Derivatives
This compound is used in the synthesis of new derivatives of isoindoline-1,3-dione . The method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The reaction without heating leads to the formation of monoacylation products—phthalic acid amides .
Analgesic Activity
One of the synthesized derivatives, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, has shown high analgesic activity . It was found to have 1.6 times higher activity than the reference drug metamizole sodium . This suggests potential applications in pain management and the development of new analgesics.
Non-Steroidal Analgesics
The compound is also studied as a non-steroidal analgesic . Non-steroidal analgesics are not addictive and have significantly lower action strength than opioids. However, they are more effective and less toxic, making them a promising area of research.
properties
IUPAC Name |
2-(2-methylphenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHEHVXUKWHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396763 |
Source


|
| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
101273-81-8 |
Source


|
| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








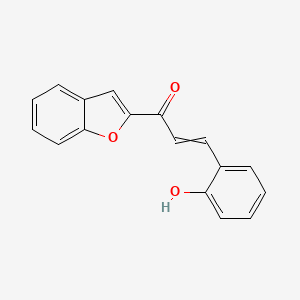
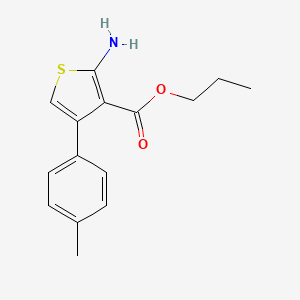

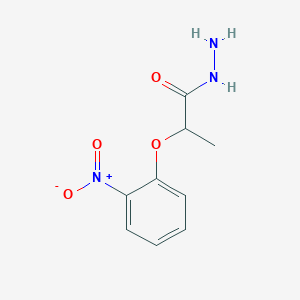
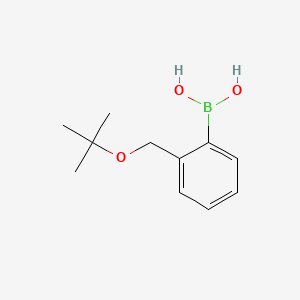
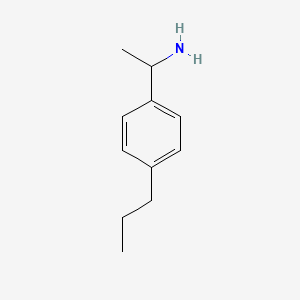
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)